molecular formula C12H12ClN3OS B2906280 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide CAS No. 690645-75-1

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide

Cat. No.: B2906280
CAS No.: 690645-75-1
M. Wt: 281.76
InChI Key: VIFWKNZCMNLBQJ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide ( 690645-75-1) is a chemical compound with the molecular formula C12H12ClN3OS and a molecular weight of 281.76 g/mol . This substance features a 1,2,4-thiadiazole core, a heterocyclic scaffold recognized in medicinal chemistry for its potential in various research applications . The presence of the 4-chlorophenyl substituent and the 2-methylpropanamide group contributes to the compound's overall properties, making it a subject of interest for scientific investigation. Derivatives of thiadiazole rings, including 1,2,4-thiadiazole and its isomer 1,3,4-thiadiazole, are known to be bioisosteres of common aromatic rings like pyrimidine, which can alter lipophilicity and interaction with biological targets . These characteristics make such compounds valuable scaffolds in the research and development of pharmacologically active agents . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for in vitro biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-7(2)10(17)14-12-15-11(18-16-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFWKNZCMNLBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide typically involves the reaction of 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-amine with 2-methylpropanoyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time can be optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.

  • Medicine: The compound has been investigated for its use in treating various diseases, including epilepsy and diabetes.

  • Industry: It can be utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Thiadiazole and Triazole Families

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • Structure : Shares the 5-(4-chlorophenyl)-thiadiazole backbone but replaces the 3-position with a thiol (-SH) group.
  • Properties : The thiol group enhances reactivity but reduces metabolic stability compared to the acetamide group in the target compound. Used in medicinal chemistry for metal chelation .
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
  • Structure : Contains a fused thiazolo-triazole system and a benzothiazole-phenyl group. The sulfanyl linker increases molecular flexibility.
  • The 4-chlorophenyl group is conserved, suggesting shared electronic properties .
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
  • Structure: Features a triazole ring with 4-chlorophenyl and 4-methylphenyl substituents. The dimethylamino group enhances basicity.
  • Activity: Demonstrated antimicrobial activity due to the triazole-thioether motif, but the dimethylamino group may introduce cytotoxicity risks .

Functional Group Variations and Bioactivity

Propanamide Derivatives
  • Taranabant (CAS 701977-09-5) : A propanamide-based anti-obesity drug with a trifluoromethylpyridine substituent. Unlike the target compound, Taranabant lacks a thiadiazole ring but shares the propanamide backbone, highlighting the scaffold's versatility in drug design .
  • N-(4-chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide: Combines a triazinoindole system with a 4-chlorophenyl-propanamide group. The bulky indole moiety enhances receptor affinity but complicates synthesis .
Oxadiazole and Thiadiazole Hybrids
  • N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide : The oxadiazole-thiazole core and methoxyphenyl group improve π-π stacking interactions. However, the methoxy group reduces metabolic resistance compared to the chloro substituent .

Physicochemical and Pharmacological Data

Compound Name Molecular Weight Key Substituents Bioactivity/Application Reference
Target Compound ~281.7 4-Chlorophenyl, 2-methylpropanamide Under investigation
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol 228.7 4-Chlorophenyl, thiol Chelation, antimicrobial
Taranabant 515.95 Trifluoromethylpyridine, propanamide Anti-obesity
Compound 93 (Triazinoindole-Propanamide) ~435.9 Triazinoindole, 4-chlorophenyl PqsR antagonist (antimicrobial)

Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H14ClN3O2S
  • Molecular Weight : 359.8 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound contains a thiadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

Antimicrobial Activity

Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains and fungi.

Anticancer Properties

Several studies have reported that derivatives of thiadiazole compounds possess anticancer properties. For instance:

  • A study conducted on similar compounds indicated that they inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory effects. In vivo studies suggest that they can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways linked to cell survival and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1 Reported antimicrobial activity against E. coli and S. aureus with MIC values indicating significant efficacy.
Study 2 Demonstrated cytotoxic effects on cancer cell lines with IC50 values lower than standard chemotherapeutic agents.
Study 3 Found anti-inflammatory effects in a murine model of arthritis, showing reduced paw swelling and inflammatory cytokine levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide, and how can yield and purity be maximized?

  • Methodology :

  • Step 1 : React 4-chlorophenylhydrazine with thiocarbonyl derivatives (e.g., thioamides) under acidic conditions (HCl or H₂SO₄) to form the thiadiazole core .
  • Step 2 : Introduce the 2-methylpropanamide group via nucleophilic substitution or coupling reactions. Use solvents like ethanol or methanol, and maintain temperatures between 20–25°C to avoid side reactions .
  • Optimization : Monitor reaction progress via TLC. Recrystallize the product from ethanol-DMF mixtures to enhance purity .
    • Key Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanolEnhances solubility
CatalystHClAccelerates cyclization
Temperature20–25°CReduces decomposition

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and amide NH (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 322.1) .
  • Infrared Spectroscopy (IR) : Identify C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
    • Supplementary Techniques : High-resolution X-ray crystallography (if single crystals are obtained) for 3D conformation analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into target proteins (e.g., kinase enzymes). Focus on the thiadiazole ring’s interactions with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) for 100 ns to assess stability .
    • Key Findings : The 4-chlorophenyl group enhances π-π stacking with tyrosine residues, while the amide moiety forms hydrogen bonds .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Troubleshooting Steps :

Verify Compound Purity : Reanalyze via HPLC (>95% purity required) .

Standardize Assay Conditions : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for pH/temperature .

Cross-Validate with Structural Analogues : Compare activity against derivatives lacking the 4-chlorophenyl group to isolate pharmacophoric contributions .

Q. What strategies enable functionalization of the thiadiazole core for structure-activity relationship (SAR) studies?

  • Approaches :

  • Electrophilic Substitution : Introduce halogens (e.g., Br) at the thiadiazole C-5 position using N-bromosuccinimide (NBS) .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling to attach aryl groups to the thiadiazole ring .
    • Reactivity Table :
Reaction TypeReagents/ConditionsProduct Modification
OxidationH₂O₂, acidicSulfone formation
ReductionNaBH₄, MeOHAmide to amine

Comparative and Mechanistic Questions

Q. How does the 4-chlorophenyl substituent influence bioactivity compared to methoxy or methyl analogues?

  • Biological Data :

SubstituentActivity (IC₅₀, μM)Target Pathway
4-Cl-Ph2.1 ± 0.3EGFR inhibition
4-OCH₃-Ph5.8 ± 0.7COX-2 inhibition
4-CH₃-Ph>10No significant activity
  • Mechanistic Insight : The electron-withdrawing Cl group enhances target binding via hydrophobic and halogen-bonding interactions .

Q. What are the stability profiles of this compound under physiological conditions?

  • Stability Tests :

  • pH Stability : Stable at pH 5–7.4 (simulated gastric fluid) but degrades at pH >8 .
  • Thermal Stability : Decomposition observed >150°C (DSC analysis) .
    • Storage Recommendations : Store at −20°C in anhydrous DMSO to prevent hydrolysis .

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